molecular formula C18H18N4O5S2 B2939963 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-54-2

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2939963
CAS No.: 850910-54-2
M. Wt: 434.49
InChI Key: NGUNUBNMRNIQRQ-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions

    Preparation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Sulfonamide and Benzamide Functionalities: The final steps involve the reaction of the intermediate with dimethylamine and the subsequent coupling with a benzoyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides and sulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry

    Dye and Pigment Production: The compound’s structural features make it a candidate for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The sulfonamide and benzamide moieties may contribute to binding interactions with proteins or enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-methylbenzamide.

Uniqueness

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combination of functional groups, which may confer distinct biological and chemical properties. The presence of the nitro group, sulfonamide, and benzamide moieties in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-4-21-15-10-7-13(22(24)25)11-16(15)28-18(21)19-17(23)12-5-8-14(9-6-12)29(26,27)20(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUNUBNMRNIQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.